N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
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Overview
Description
N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide is a complex organic compound that features a benzodioxole moiety, a chlorinated methoxyphenyl group, and a dimethoxyphenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes in the presence of a base.
Introduction of the chlorinated methoxyphenyl group: This step involves electrophilic aromatic substitution reactions using chlorinated methoxybenzene derivatives.
Attachment of the dimethoxyphenylsulfonyl group: This can be done through sulfonylation reactions using appropriate sulfonyl chlorides.
Coupling with glycinamide: The final step involves coupling the intermediate products with glycinamide under peptide coupling conditions.
Chemical Reactions Analysis
N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways Involved: It modulates the expression of pro-inflammatory cytokines and inhibits the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
N-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide can be compared with other similar compounds:
1,3-Benzodioxole: This compound shares the benzodioxole moiety but lacks the additional functional groups, making it less complex and less versatile.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole structure but differs in its amine substitution, leading to different biological activities.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: This compound features a benzodioxole moiety but has a different conjugated system, resulting in distinct chemical properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O8S/c1-31-19-7-4-15(25)10-18(19)27(36(29,30)17-6-9-20(32-2)22(12-17)33-3)13-24(28)26-16-5-8-21-23(11-16)35-14-34-21/h4-12H,13-14H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOQOYPQHJZYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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